5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride
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Overview
Description
5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of a naphthalene ring, a sulfonyl chloride group, and a nitrobenzoyl group. This compound is often used in organic synthesis and analytical chemistry due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride typically involves the reaction of 5-amino-1-naphthalenesulfonyl chloride with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents like dichloromethane or chloroform can facilitate the reaction by dissolving the reactants and products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzoyl ring makes the compound susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride and nitrobenzoyl groups into molecules.
Biology: Employed in the labeling of biomolecules due to its ability to react with primary amines, allowing for the study of protein structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, used in similar applications for labeling biomolecules.
Benzoyl Chloride: Used in organic synthesis for introducing benzoyl groups.
Sulfonyl Chlorides: A broad class of compounds used in the synthesis of sulfonamides and other derivatives.
Uniqueness
5-[(4-Nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride is unique due to the presence of both a nitrobenzoyl group and a sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis and labeling applications. Its ability to undergo multiple types of reactions makes it a valuable compound in various scientific fields.
Properties
IUPAC Name |
5-[(4-nitrobenzoyl)amino]naphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5S/c18-26(24,25)16-6-2-3-13-14(16)4-1-5-15(13)19-17(21)11-7-9-12(10-8-11)20(22)23/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVLXHPXMBUOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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